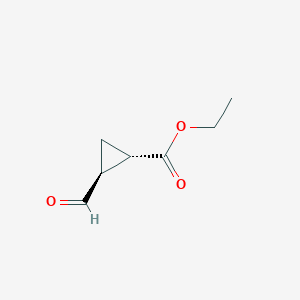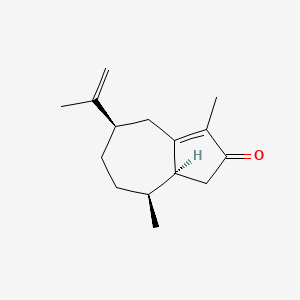
Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and an ethyl ester group at the 2nd position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method starts with the bromination of 6-methylindole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The resulting 5-bromo-6-methylindole is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indolines.
Hydrolysis: Formation of 5-bromo-6-methyl-1H-indole-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate is primarily related to its ability to interact with various biological targets. The indole ring system can bind to multiple receptors and enzymes, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole ring .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-bromo-1H-indole-2-carboxylate: Similar structure but lacks the methyl group at the 6th position.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Contains additional substituents like a hydroxy group and a phenylsulfanylmethyl group.
Uniqueness
Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate is unique due to the specific positioning of the bromine, methyl, and ethyl ester groups on the indole ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C12H12BrNO2 |
|---|---|
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-6-8-5-9(13)7(2)4-10(8)14-11/h4-6,14H,3H2,1-2H3 |
Clave InChI |
CQLWCAGYCLWOHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1)C=C(C(=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


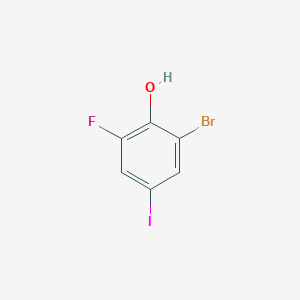
![methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate](/img/structure/B14013982.png)
![Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)
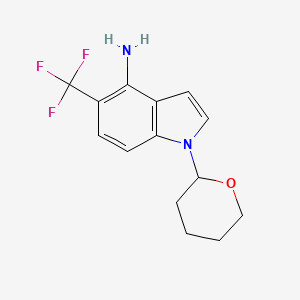

![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)
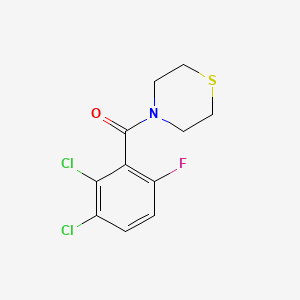

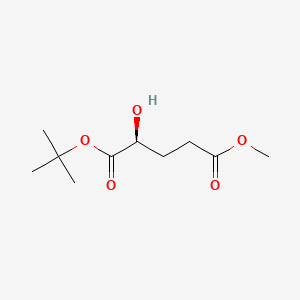
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)
